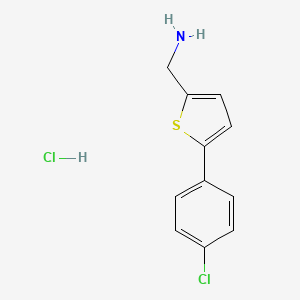
Methyl-5-Chlor-3-(N-Methylsulfamoyl)thiophen-2-carboxylat
Übersicht
Beschreibung
“Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate” is a chemical compound that falls under the category of organosulfur compounds . It is a thiophene compound, a class that includes various biologically active compounds and that is significant in the field of pharmaceuticals .
Molecular Structure Analysis
The molecular formula of “Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate” is C7H8ClNO4S2 . The molecular weight is 270.74 .Physical And Chemical Properties Analysis
“Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate” has a predicted density of 1.503±0.06 g/cm3 . The melting point is 103-105°C, and the boiling point is 424.6±55.0°C . The flash point is 210.6°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity: Diese Verbindungen zeigen nachweislich hemmende Wirkungen gegen eine Reihe von Mikroorganismen, darunter Bakterien wie Bacillus subtilis, Escherichia coli, Proteus vulgaris und Staphylococcus aureus .
Analgesic and Anti-inflammatory: Thiophenderivate werden auch hinsichtlich ihres Potenzials zur Schmerzlinderung und Entzündungshemmung untersucht .
Antihypertensive Properties: Es gibt Forschungsergebnisse, die darauf hindeuten, dass diese Verbindungen bei der Behandlung von Bluthochdruck hilfreich sein könnten .
Antitumor Activity: Einige Thiophenderivate wurden auf ihre Wirksamkeit gegen bestimmte Krebsarten untersucht .
Applications in Material Science
Thiophenderivate werden auch in der Materialwissenschaft eingesetzt, insbesondere in folgenden Bereichen:
Corrosion Inhibitors: Diese Verbindungen können zur Verhinderung der Korrosion von Metallen verwendet werden, was wertvoll ist, um die Lebensdauer von Metallstrukturen und -komponenten zu verlängern .
Fabrication of LEDs: Thiophenderivate werden bei der Herstellung von Leuchtdioden verwendet, die wichtige Bestandteile moderner elektronischer Geräte sind .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S2/c1-9-15(11,12)4-3-5(8)14-6(4)7(10)13-2/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJZPHCNBFFGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(SC(=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589875 | |
| Record name | Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70374-37-7 | |
| Record name | Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

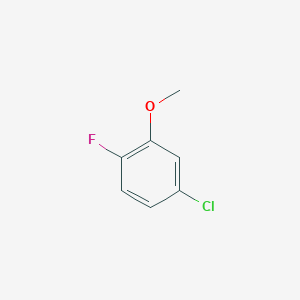
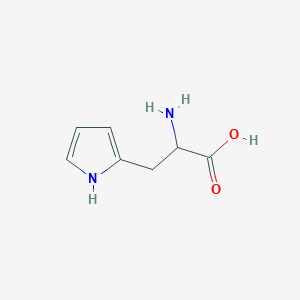


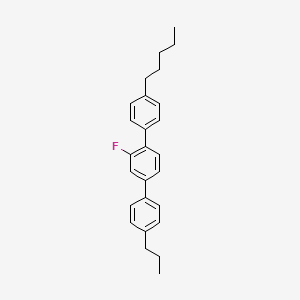
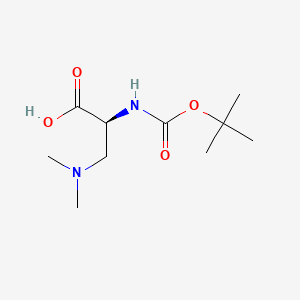
![Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)](/img/structure/B1591582.png)

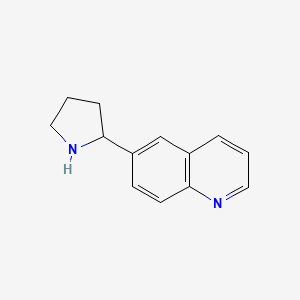
![Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591586.png)
